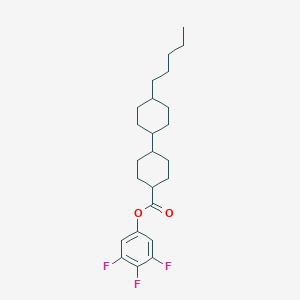

trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate

Vue d'ensemble

Description

trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate: is a chemical compound with the molecular formula C23H31F3O2 and a molecular weight of 410.52 g/mol . This compound is primarily used in research and industrial applications, particularly in the field of liquid crystal materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate typically involves the esterification of 3,4,5-trifluorophenol with 4’-pentylbicyclohexyl-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of trifluorophenyl compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression . Further investigations into trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate's mechanism of action could provide insights into its efficacy against various cancer types.

Material Science

In material science, the compound's unique fluorinated structure can be leveraged to develop advanced materials with enhanced thermal stability and chemical resistance.

Application in Coatings

Fluorinated compounds are known for their low surface energy and hydrophobic properties. Incorporating this compound into polymer matrices could lead to the creation of coatings that resist dirt accumulation and corrosion . This application is particularly relevant in industries requiring durable surfaces under harsh conditions.

Pharmaceutical Development

The compound's ability to modulate biological activity makes it a subject of interest in pharmaceutical research.

Potential as a Drug Candidate

Due to its bioactivity profile and structural characteristics, this compound may serve as a lead compound in the synthesis of new drugs targeting specific diseases. Its efficacy in modulating enzyme activity or receptor interactions warrants further exploration through in vitro and in vivo studies .

Mécanisme D'action

The mechanism of action of trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate is not extensively studied. its effects are likely related to its ability to interact with specific molecular targets and pathways. In the context of liquid crystal materials, the compound’s structure allows it to align in specific orientations under an electric field, contributing to the display’s optical properties .

Comparaison Avec Des Composés Similaires

- trans,trans-3,4,5-Trifluorophenyl 4’-propylbicyclohexyl-4-carboxylate

- trans,trans-4’-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl

- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl

Uniqueness: trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate is unique due to its specific combination of fluorinated phenyl and bicyclohexyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for use in liquid crystal materials, where precise molecular alignment is crucial .

Activité Biologique

Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews existing literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C24H33F3O2

- Molecular Weight : 408.52 g/mol

- Chemical Structure : The compound features a trifluorophenyl group attached to a bicyclohexyl structure, which is known to influence its biological activity.

Synthesis

The synthesis of this compound involves several steps that may include the formation of the bicyclohexyl framework followed by the introduction of the trifluorophenyl and carboxylate groups. Specific synthetic pathways can vary based on the desired purity and yield.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from low micromolar to single-digit nanomolar against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3e | A549 | 1.7 |

| 3e | MCF-7 | 38 |

| CA-4 | A549 | 1.2 |

| CA-4 | MCF-7 | 0.96 |

The proposed mechanism for the antiproliferative effects includes:

- Binding to Tubulin : Similar compounds disrupt microtubule dynamics by binding to the colchicine site on tubulin . This action interferes with mitosis and induces apoptosis.

- Induction of Apoptosis : Studies have reported that these compounds activate caspases (caspase-2, -3, and -8), leading to programmed cell death without causing mitochondrial depolarization .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against normal human cells. Results indicated moderate cytotoxic effects with GI50 values suggesting preferential action on proliferating cells compared to resting peripheral blood lymphocytes (PBL) .

Case Studies

Several case studies highlight the compound's potential in cancer therapy:

- MCF-7 Breast Cancer Cells : A study demonstrated that derivatives similar to this compound were significantly more potent than traditional chemotherapeutics like combretastatin A4 in MCF-7 cells .

- Resistance Profiles : The compound showed effectiveness against multidrug-resistant cell lines overexpressing P-glycoprotein .

Propriétés

IUPAC Name |

(3,4,5-trifluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33F3O2/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28)29-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAAQSOEPOMMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625242 | |

| Record name | 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175859-25-3 | |

| Record name | 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 3,4,5-trifluorophenyl ester, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.